molecular formula C16H21N3O4 B2386601 N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 1171343-25-1

N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2386601
CAS No.: 1171343-25-1
M. Wt: 319.361
InChI Key: RGWGSMCUKORSSS-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3,4-diethoxyphenyl group suggests the presence of a phenyl ring with ethoxy groups attached at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from corresponding carboxylic acids or amine derivatives .


Molecular Structure Analysis

The molecular structure would likely include a five-membered oxadiazole ring attached to a butyramide group and a 3,4-diethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the diethoxyphenyl group could impact the compound’s solubility and reactivity .

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

Research has explored the potential of 1,3,4-oxadiazole and pyrazole derivatives for their computational and pharmacological capabilities. These compounds, including variations like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Docking studies against targets such as EGFR, tubulin, COX-2, and 5-LOX highlighted moderate to potent inhibitory effects, correlating with significant pharmacological potential (Faheem, 2018).

Synthesis and Insecticidal Activity of Novel Derivatives

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and characterized for their insecticidal activities against the diamondback moth (Plutella xylostella). Preliminary bioassays showed that these compounds, especially ones like 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, exhibited significant insecticidal activities. The relationship between structure and activity was discussed, with density functional theory (DFT) studies aiding in understanding their varied activities (Qi et al., 2014).

Antibacterial Activity of Oxadiazole Derivatives

A series of novel oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. Among these, compounds like 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. These findings suggest the potential of oxadiazole derivatives in addressing bacterial resistance and developing new antibacterial agents (Rai et al., 2009).

Mechanism of Action

The mechanism of action is not clear without specific context (e.g., biological, chemical). Oxadiazole derivatives have been studied for various biological activities, but the results would depend on the specific substituents present .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety measures should be taken when handling and storing to prevent exposure and ensure safety .

Future Directions

Future research could involve exploring the synthesis methods, chemical reactivity, and potential applications of this compound. Given the biological activity of similar compounds, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-4-7-14(20)17-16-19-18-15(23-16)11-8-9-12(21-5-2)13(10-11)22-6-3/h8-10H,4-7H2,1-3H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGSMCUKORSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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